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2-(3-Bromophenoxy)cyclopentan-1-ol

Cat. No.: B13181217
M. Wt: 257.12 g/mol
InChI Key: MLZIKNLLXGKJHF-UHFFFAOYSA-N
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Description

Contextualization of Cyclopentanol (B49286) Derivatives in Organic Synthesis

Cyclopentanol and its derivatives are five-membered carbocyclic alcohols that serve as fundamental building blocks in organic synthesis. Their rigid, three-dimensional structure allows for precise control over the spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. The cyclopentane (B165970) ring is a common motif in a variety of natural products, including prostaglandins, steroids, and certain alkaloids. Consequently, the development of methods for the synthesis and functionalization of cyclopentanol derivatives is an active area of research. These compounds can undergo a wide range of chemical transformations, including oxidation to cyclopentanones, dehydration to cyclopentenes, and various substitution reactions, making them valuable precursors for more complex molecular targets. unl.pt

Significance of Bromine Functionality in Complex Molecule Construction

The incorporation of a bromine atom into an organic molecule, a process known as bromination, is a powerful tool in synthetic chemistry. nih.gov The bromo group is an excellent leaving group in nucleophilic substitution reactions and is crucial for the formation of organometallic reagents, such as Grignard and organolithium reagents. Furthermore, bromine atoms are key participants in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This versatility allows chemists to construct complex molecular frameworks from simpler, brominated precursors. The presence of a bromine atom on an aromatic ring, as in the case of 2-(3-Bromophenoxy)cyclopentan-1-ol, opens up a plethora of possibilities for further molecular elaboration.

Overview of Phenoxy Ether Linkages in Synthetic Methodologies

Phenoxy ethers, which contain an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are a significant class of organic compounds. The ether linkage is generally stable to a wide range of reaction conditions, making it a robust structural element in multi-step syntheses. The synthesis of phenoxy ethers is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. More advanced methods, such as the Ullmann condensation and Buchwald-Hartwig amination, have expanded the scope of phenoxy ether synthesis, particularly for more complex and sterically hindered substrates. nih.gov These linkages are present in numerous pharmaceuticals, agrochemicals, and materials, highlighting their importance in applied chemistry. mdpi.comnih.gov

Research Landscape and Specific Academic Focus for this compound

A survey of the current chemical literature indicates that while the constituent parts of this compound—the cyclopentanol ring, the bromo-aromatic system, and the phenoxy ether linkage—are all well-studied and widely utilized in organic synthesis, specific research focusing exclusively on this particular molecule is not extensively documented in publicly available scientific journals. Commercial suppliers list the compound and its stereoisomers, such as (1R,2R)-2-(3-Bromophenoxy)cyclopentan-1-ol, indicating its availability for research purposes.

The academic focus on related structures suggests that the interest in this compound would likely lie in its potential as an intermediate for the synthesis of more complex molecules. The presence of the bromo-substituent on the phenoxy ring makes it an ideal candidate for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group on the cyclopentane ring provides a handle for further functionalization or can influence the stereochemical outcome of reactions. Research in areas such as medicinal chemistry could explore its use as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of other cyclopentane and phenoxy-containing compounds. nih.govnih.gov

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaCAS Number
This compoundC₁₁H₁₃BrO₂1184626-99-0
(1R,2R)-2-(3-Bromophenoxy)cyclopentan-1-olC₁₁H₁₃BrO₂1600033-93-9
3-Bromophenol (B21344)C₆H₅BrO591-20-8
CyclopentanolC₅H₁₀O96-41-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B13181217 2-(3-Bromophenoxy)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2

InChI Key

MLZIKNLLXGKJHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromophenoxy Cyclopentan 1 Ol and Analogues

Retrosynthetic Analysis and Precursor Design

The retrosynthetic analysis of 2-(3-Bromophenoxy)cyclopentan-1-ol involves the disconnection of the ether linkage, which is the most synthetically significant bond. This approach leads to two primary synthons: a substituted phenol (B47542) and a cyclopentane (B165970) derivative.

Cyclopentanone (B42830) and Cyclopentene (B43876) Precursors

The cyclopentane moiety of the target molecule can be derived from readily available starting materials such as cyclopentanone or cyclopentene. Cyclopentanone is a versatile precursor that can be functionalized to introduce the necessary hydroxyl group and a suitable leaving group for subsequent reactions. google.comnih.gov For instance, the bromination of cyclopentanone can yield 2-bromocyclopentanone, a key intermediate. google.com Alternatively, cyclopentene can be subjected to epoxidation followed by ring-opening to generate a trans-1,2-halohydrin, which can then be used in the coupling reaction. The synthesis of substituted cyclopentanone derivatives is a critical area of research, with applications in the fragrance and prostaglandin (B15479496) industries. google.comnih.gov

Halogenated Phenol and Cyclopentanol (B49286) Synthons

The aromatic portion of the molecule is typically derived from a halogenated phenol, such as 3-bromophenol (B21344). This component acts as the nucleophile or is activated to react with the cyclopentane-based electrophile. The choice of the halogenated phenol is crucial as the position and nature of the halogen can influence the reactivity and the choice of coupling strategy.

The cyclopentanol synthon requires activation to facilitate the etherification reaction. This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, for nucleophilic substitution reactions. Alternatively, under Mitsunobu conditions, the alcohol itself can be activated in situ. chemistrysteps.com

Construction of the Ether Linkage

The formation of the aryl ether bond is the cornerstone of the synthesis of this compound. Several methods can be employed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is a potential pathway for forming the ether linkage, where a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org In this context, the cyclopentanol would act as the nucleophile, and the bromo-substituted benzene (B151609) ring would be the substrate. However, standard SNA reactions on unactivated aryl halides like 3-bromophenol are generally difficult and require harsh conditions. byjus.comwikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction, which is not the case for 3-bromophenol. chadsprep.commasterorganicchemistry.com Therefore, this method is often less favored compared to metal-catalyzed approaches for this specific target molecule.

A variation of this is the benzyne (B1209423) mechanism, which involves the elimination of a proton and a leaving group to form a highly reactive benzyne intermediate, followed by the addition of the nucleophile. masterorganicchemistry.com

Copper-Catalyzed Arylation Reactions (e.g., Ullmann-type Couplings)

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers and involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly relevant for the synthesis of this compound, where 3-bromophenol would react with cyclopentanol in the presence of a copper catalyst. organic-chemistry.org

Historically, Ullmann reactions required high temperatures and stoichiometric amounts of copper. nih.govsci-hub.se However, modern advancements have led to the development of catalytic systems that operate under milder conditions. nih.gov These improved methods often utilize ligands to enhance the solubility and reactivity of the copper catalyst. magtech.com.cn

Table 1: Examples of Ullmann-type Coupling Reactions

Aryl Halide Nucleophile Catalyst/Ligand Solvent Temperature (°C) Yield (%)
4-Iodotoluene Pyrazole CuI / Ligand L27 Dioxane 110 85
Aryl Bromides N-heterocycles CuI / Acylhydrazine Dioxane 110 70-90

This table presents a selection of Ullmann-type reactions with various substrates and conditions to illustrate the scope of the reaction. nih.gov

Mitsunobu Reaction Analogues for Phenol Etherification

The Mitsunobu reaction provides a powerful and versatile method for the formation of ethers from alcohols and acidic nucleophiles, such as phenols. organic-chemistry.orgwikipedia.org This reaction proceeds under mild, neutral conditions and is known for its stereochemical inversion at the alcohol center. chemistrysteps.com In the synthesis of this compound, cyclopentanol would be reacted with 3-bromophenol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine, PPh3) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgcommonorganicchemistry.com

The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by the phenoxide in an SN2 fashion. chemistrysteps.com The use of aromatic alcohols (phenols) as nucleophiles is a common application of the Mitsunobu reaction. commonorganicchemistry.com

Table 2: Typical Reagents and Conditions for the Mitsunobu Reaction

Alcohol Nucleophile Reagents Solvent Temperature
Primary/Secondary Alcohol Phenol PPh3, DEAD/DIAD THF, Dichloromethane (B109758) 0 °C to Room Temp

This table outlines the general components and conditions for carrying out a Mitsunobu reaction for ether synthesis. wikipedia.orgorgsyn.org

Installation and Transformation of the Bromine Moiety

The strategic placement of a bromine atom on the aromatic ring is a key step in the synthesis of this compound. This can be achieved through several methods, including direct bromination of the aromatic ring, conversion of other functional groups to a bromide, and oxidative bromination techniques.

Direct Aromatic Bromination Strategies

Direct electrophilic aromatic substitution is a common method for introducing a bromine atom onto a benzene ring. For a precursor such as 2-phenoxycyclopentan-1-ol, the phenoxy group is an ortho-, para-directing activator. However, the presence of the cyclopentanol moiety can influence the regioselectivity of the reaction. To achieve the desired meta-substitution pattern of the final product, the bromination is typically performed on a precursor with an electron-withdrawing group, which is later converted to the phenoxy ether.

Aryl bromides are valuable intermediates in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov The most common method for their preparation is electrophilic aromatic bromination. nih.gov The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. nih.govrsc.org

Reagent/CatalystSubstrate TypeConditionsOutcome
Br₂/FeBr₃Activated or deactivated aromatic ringsDark, often at room temperatureBromination of the aromatic ring
N-Bromosuccinimide (NBS)Activated aromatic ringsRadical initiator (e.g., AIBN) or lightBenzylic or allylic bromination; can also brominate activated rings
Pyridinium (B92312) tribromidePhenols, anilinesVaries, often mild conditionsSelective bromination

Bromine Incorporation via Functional Group Interconversions

An alternative to direct bromination is the conversion of an existing functional group on the aromatic ring into a bromine atom. A common precursor for this transformation is an aniline (B41778) derivative, which can be converted to a diazonium salt and subsequently displaced by a bromide using a Sandmeyer-type reaction. This method offers excellent control over the regiochemistry.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. ub.eduorganic-chemistry.orgorganic-chemistry.orgvanderbilt.edu For instance, alcohols can be converted to alkyl halides, which are excellent substrates for nucleophilic substitution reactions. organic-chemistry.orgvanderbilt.edu

Starting MaterialReagentsIntermediateProduct
3-Aminophenol1. NaNO₂, HBr2. CuBrDiazonium salt3-Bromophenol
3-Hydroxybenzoic acid1. SOCl₂2. Br₂/FeBr₃3. H₂OAcyl chloride, then brominated acyl chloride3-Bromo-5-hydroxybenzoic acid

Oxidative Bromination Techniques

Oxidative bromination methods provide an alternative to using molecular bromine, which is hazardous. researchgate.netresearchgate.net These techniques generate an electrophilic bromine species in situ from a bromide salt and an oxidant. researchgate.net This approach is often considered a "greener" alternative in chemical synthesis. researchgate.net

These methods have gained significant attention as they often employ less toxic reagents and can offer high efficiency. researchgate.netrsc.org The combination of a bromide source, such as sodium bromide, with an oxidant like hydrogen peroxide or sodium perborate, in the presence of an acid catalyst, can effectively brominate aromatic compounds. researchgate.net

OxidantBromide SourceCatalystTypical Substrates
H₂O₂NaBr or KBrAcid (e.g., H₂SO₄) or Vanadium catalystActivated aromatic compounds, alkenes
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)NaBr or KBrNone requiredPhenols, anilines, and other electron-rich aromatics
Sodium perborateNaBrAcetic acidAromatic ethers

Formation and Functionalization of the Hydroxyl Group

The hydroxyl group on the cyclopentane ring is another key feature of the target molecule. Its introduction is typically achieved through the reduction of a ketone or the hydroxylation of an alkene.

Reduction of Ketone Precursors

The most straightforward method for generating the hydroxyl group of this compound is the reduction of the corresponding ketone, 2-(3-bromophenoxy)cyclopentan-1-one. This reduction can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemistry of the resulting alcohol.

The reduction of cyclopentanones can be accomplished with various reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding cyclopentanol.

Reducing AgentSolventConditionsStereoselectivity
Sodium borohydride (NaBH₄)Methanol or Ethanol0 °C to room temperatureGenerally provides a mixture of cis and trans isomers, often with a preference for the trans product due to steric hindrance.
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF0 °C to refluxA more powerful reducing agent, often leading to less selectivity in unhindered ketones.
L-Selectride® or K-Selectride®THF-78 °CBulky reducing agents that can provide high stereoselectivity, favoring the less sterically hindered approach of the hydride.

Hydroxylation of Alkene Intermediates

An alternative route to the cyclopentanol moiety involves the hydroxylation of an alkene precursor, such as 1-(3-bromophenoxy)cyclopentene. This transformation can be accomplished through several methods, including oxymercuration-demercuration or hydroboration-oxidation, which proceed with predictable regioselectivity.

The Prins reaction, a catalytic diastereoselective process, can be used for the hydroxymethylation and hydroxylation of certain alkenes, leading to the formation of substituted cyclic ethers. nih.govresearchgate.net While not directly applied to the target molecule in the provided literature, the principles of alkene hydroxylation are well-established.

MethodReagentsRegioselectivityStereochemistry
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O2. NaBH₄Markovnikov addition of -OHAnti-addition
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHAnti-Markovnikov addition of -OHSyn-addition
Epoxidation followed by ring-opening1. m-CPBA2. H₃O⁺N/AAnti-dihydroxylation

Total Synthesis Strategies for Related Complex Aryloxy Cycloalkanols

A primary route to aryloxy cycloalkanols involves the reaction of a phenoxide with a cyclic epoxide. This reaction is a type of nucleophilic substitution where the phenoxide anion attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a β-hydroxy ether. The regioselectivity and stereoselectivity of this ring-opening are critical aspects of the synthesis.

A plausible synthetic pathway for this compound begins with the epoxidation of cyclopentene. This can be readily achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (CH₂Cl₂). youtube.com The reaction proceeds via a concerted mechanism to yield cyclopentene oxide. libretexts.org

The subsequent step involves the ring-opening of the freshly prepared cyclopentene oxide. For this, 3-bromophenol is first deprotonated with a suitable base, such as sodium hydride (NaH), to generate the more nucleophilic sodium 3-bromophenoxide. The phenoxide then attacks the epoxide, typically in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon. masterorganicchemistry.com The attack occurs at one of the two equivalent carbons of the cyclopentene oxide ring, leading to the formation of a trans-2-(3-bromophenoxy)cyclopentan-1-ol. An acidic workup is then required to protonate the resulting alkoxide.

An alternative and widely utilized strategy for the formation of the aryl ether linkage is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction couples an aryl halide with an alcohol. organic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 3-bromophenol with a suitably activated cyclopentanol derivative or, more commonly, the coupling of an aryl halide with cyclopentanol itself. For instance, 1,3-dibromobenzene (B47543) could be reacted with cyclopentanol in the presence of a copper catalyst and a base. However, controlling the selectivity to achieve mono-arylation can be challenging. A more controlled approach would involve the reaction of 3-bromophenol with a cyclopentyl halide or sulfonate.

Modern Ullmann-type reactions often employ soluble copper catalysts with various ligands to facilitate the coupling under milder conditions. wikipedia.orgarkat-usa.org For example, a copper(I) iodide (CuI) catalyst with a ligand such as 1,10-phenanthroline (B135089) or an amino acid can be effective. arkat-usa.org The reaction is typically carried out in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). arkat-usa.orgnih.gov

The stereochemistry of the final product is a crucial consideration. When starting with cyclopentene oxide, the Sₙ2 ring-opening by the phenoxide naturally affords the trans product. masterorganicchemistry.com Achieving a cis configuration would require a different synthetic approach, possibly involving a Mitsunobu reaction between 3-bromophenol and cis-1,2-cyclopentanediol, which would proceed with inversion of stereochemistry at the alcohol carbon.

The table below summarizes key transformations that are representative of the steps involved in the synthesis of complex aryloxy cycloalkanols.

Starting Material(s) Reagent(s) and Conditions Product Reaction Type Reference(s)
Cyclopentenem-CPBA, CH₂Cl₂Cyclopentene oxideEpoxidation youtube.comlibretexts.org
Cyclopentene oxide, 3-Bromophenol1. NaH, DMF; 2. H₃O⁺ workupThis compoundEpoxide Ring-Opening masterorganicchemistry.com
4-Chloronitrobenzene, PhenolKOH, Cu catalystp-Nitrophenyl phenyl etherUllmann Ether Synthesis wikipedia.org
Aryl Halide, AlcoholCuI, Ligand, Base (e.g., K₂CO₃), Toluene/XyleneAryl Alkyl EtherUllmann-type Coupling arkat-usa.orgnih.gov
Alkene (e.g., Cyclohexene)1. Br₂, H₂O; 2. BaseEpoxide (e.g., Cyclohexene oxide)Halohydrin Formation and Intramolecular Williamson Ether Synthesis youtube.comlibretexts.org
Aldehyde, Metallated 1-Phenyl-1H-tetrazol-5-yl sulfoneKHMDS or NaHMDS, DMEtrans-1,2-Disubstituted alkeneJulia-Kocienski Olefination organic-chemistry.org

Reactivity and Mechanistic Investigations of 2 3 Bromophenoxy Cyclopentan 1 Ol

Reactions Involving the Aryl Bromide Functionality

The presence of a bromine atom on the phenoxy ring opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and the generation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The aryl bromide in 2-(3-Bromophenoxy)cyclopentan-1-ol can readily participate in several such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org This method is widely used for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The reaction conditions are generally mild, and a variety of bases such as carbonates, phosphates, and amines can be employed. yonedalabs.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This was the first carbon-carbon bond-forming reaction shown to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction typically exhibits high trans selectivity. organic-chemistry.org A variation known as the reductive Heck reaction can lead to the formation of a conjugate addition product instead of the typical substitution product. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org This method is instrumental in the synthesis of substituted alkynes and conjugated enynes. libretexts.org A domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron compoundPd catalyst, BaseBiaryl, Polyolefin, Styrene
HeckAlkenePd catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseSubstituted alkyne, Conjugated enyne

Direct Nucleophilic Aromatic Substitution on the Bromophenoxy Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be rendered electron-poor, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the bromo-substituted ring is not inherently activated towards SNAr. Therefore, direct substitution by a nucleophile is generally unfavorable unless the reaction proceeds through an alternative mechanism, such as the benzyne (B1209423) mechanism, which involves harsh conditions like the use of a very strong base. masterorganicchemistry.com

Organometallic Transformations

The aryl bromide can be converted into highly reactive organometallic reagents, which are potent nucleophiles and strong bases.

Grignard Reagent Generation: The reaction of the aryl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (3-(2-hydroxycyclopentoxy)phenyl)magnesium bromide. libretexts.orglibretexts.org However, a significant limitation is that Grignard reagents are incompatible with acidic protons, such as the hydroxyl group present in the molecule. libretexts.orglibretexts.org This intramolecular incompatibility would lead to the immediate quenching of the Grignard reagent as it is formed. Therefore, protection of the alcohol functionality would be a prerequisite for the successful formation and subsequent use of the Grignard reagent.

Organolithium Reagent Generation: Similarly, treatment of the aryl bromide with two equivalents of lithium metal can generate the corresponding organolithium reagent, (3-(2-hydroxycyclopentoxy)phenyl)lithium. sigmaaldrich.commasterorganicchemistry.com Organolithium reagents are even stronger bases and more reactive nucleophiles than their Grignard counterparts. libretexts.orgsigmaaldrich.com Like Grignard reagents, they are incompatible with acidic protons, necessitating the protection of the alcohol group before their formation. libretexts.org

Transformations of the Secondary Alcohol Moiety

The secondary alcohol group on the cyclopentane (B165970) ring provides another handle for chemical modification, allowing for oxidation, esterification, and etherification reactions.

Oxidation to Ketone and Subsequent Functionalization

The secondary alcohol can be oxidized to the corresponding ketone, 2-(3-bromophenoxy)cyclopentan-1-one. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions can be employed for this transformation. The resulting ketone opens up further avenues for functionalization. For instance, the ketone can undergo alpha-halogenation, aldol (B89426) condensation, or react with organometallic reagents to introduce new substituents.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. Esterification can be used to introduce a wide variety of functional groups or to protect the alcohol during reactions at the aryl bromide site.

Etherification: The alcohol can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis to form an ether. Alternatively, palladium-catalyzed C-O cross-coupling reactions can be employed to form aryl ethers, though this is less common for forming alkyl ethers from an existing alcohol. nih.gov

Stereoselective Derivatizations of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for synthetic modification. Its derivatization, particularly through acylation, can proceed with diastereoselectivity, influenced by the adjacent bulky 3-bromophenoxy group. The steric hindrance imposed by this group is expected to direct incoming reagents to the less hindered face of the cyclopentanol (B49286) ring.

Kinetic resolution, a powerful tool for separating enantiomers, can be effectively applied here. Enzymatic acylation, for instance, often exhibits high enantioselectivity. Lipases are commonly employed for the acylation of secondary alcohols, and the choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the reaction. A plausible scenario for the kinetic resolution of a racemic mixture of this compound is presented in Table 1.

Table 1: Hypothetical Kinetic Resolution of (±)-2-(3-Bromophenoxy)cyclopentan-1-ol via Enzymatic Acylation This data is illustrative and based on typical results for lipase-catalyzed kinetic resolutions of secondary alcohols.

EntryAcyl DonorLipase (B570770) SourceSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (e.e. %)Enantiomeric Excess of Ester (e.e. %)
1Vinyl AcetateCandida antarctica Lipase B (CALB)Toluene50>9995
2Isopropenyl AcetatePseudomonas cepacia Lipase (PSL)Hexane489892
3Acetic AnhydrideCandida rugosa Lipase (CRL)Diisopropyl ether529490

Beyond enzymatic methods, chiral acylating agents or catalysts can also be employed to achieve stereoselective derivatization, providing access to diastereomerically pure esters for further synthetic manipulations.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic bromoaryl moiety within the same molecule sets the stage for intramolecular reactions, leading to the formation of new heterocyclic ring systems.

Intramolecular O-arylation can lead to the formation of a dibenzofuran-like structure. This transformation can be promoted by transition metal catalysts, most notably copper in Ullmann-type condensations or palladium in Buchwald-Hartwig etherifications. organic-chemistry.orgwikipedia.org

In an Ullmann-type reaction, the alcohol is first deprotonated with a base to form an alkoxide. This nucleophile then displaces the bromine atom on the aromatic ring, facilitated by a copper(I) catalyst. organic-chemistry.org The reaction typically requires high temperatures. organic-chemistry.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a milder alternative to the Ullmann condensation. wikipedia.org In this case, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond. Subsequent coordination of the alkoxide and reductive elimination forms the desired ether and regenerates the palladium(0) catalyst. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the success of these reactions. mit.edu

The cyclopentane ring itself may be susceptible to rearrangement under certain conditions. Cationic rearrangements, for instance, could be initiated by the dehydration of the alcohol to form a carbocation. A subsequent 1,2-alkyl shift could lead to a ring-expanded cyclohexanone (B45756) derivative.

Conversely, ring contraction, though less common for cyclopentanes, could be envisaged through specific multi-step sequences. For example, conversion of the alcohol to a suitable leaving group, followed by base-induced elimination and subsequent oxidative cleavage of the resulting cyclopentene (B43876), could pave the way for a recyclization to a substituted cyclobutane. Such rearrangements are often driven by the relief of ring strain or by the formation of a more stable carbocation intermediate.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these potential reactions is critical for optimizing reaction conditions and predicting product outcomes.

In many chemical reactions, a competition exists between the kinetic product (formed fastest) and the thermodynamic product (most stable). nih.govacs.org The reaction conditions, particularly temperature, can often be tuned to favor one over the other. nih.govacs.org

For the intramolecular cyclization of this compound, the transition state leading to the fused ring system will have a specific energy barrier (activation energy). At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed via the lowest energy barrier. acs.orgyoutube.com At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the formation of the most thermodynamically stable product. acs.orgyoutube.com

An illustrative energy profile diagram for a hypothetical kinetically and thermodynamically controlled reaction is shown below:

Figure 1: Reaction Energy Diagram for Kinetic vs. Thermodynamic Control This is a generalized diagram. The relative energies of the products and transition states would need to be determined experimentally or through computational studies for the specific reactions of this compound.

Generated code

A detailed kinetic study, involving monitoring reaction rates at different temperatures and concentrations, would be necessary to fully elucidate these relationships. Such studies could reveal the rate laws and activation parameters for the competing pathways.

The proposed reaction mechanisms involve the formation of transient intermediates, such as organometallic species in the case of catalyzed cyclizations or carbocations in rearrangement reactions. The direct observation of these intermediates is often challenging due to their high reactivity and low concentrations.

However, their existence can often be inferred through trapping experiments. For instance, in a palladium-catalyzed cyclization, the addition of a potent trapping agent could intercept a key organopalladium intermediate, leading to a new, characterizable product. nih.gov

Spectroscopic techniques can also provide evidence for the formation of intermediates. For example, in situ NMR or IR spectroscopy could potentially detect the signature signals of a key intermediate under carefully controlled conditions. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., hydrogen with deuterium), can also provide valuable mechanistic insights by tracking the fate of the label throughout the reaction.

Stereochemical Aspects of 2 3 Bromophenoxy Cyclopentan 1 Ol

Diastereoisomerism and Enantiomerism of the Cyclopentanol (B49286) Ring System

The structure of 2-(3-bromophenoxy)cyclopentan-1-ol contains two stereocenters on the cyclopentane (B165970) ring, located at the carbon atoms bearing the hydroxyl (-OH) group (C1) and the 3-bromophenoxy group (C2). The presence of these two chiral centers means that the compound can exist as a maximum of four distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers.

The relative orientation of the hydroxyl and 3-bromophenoxy substituents determines the diastereomeric relationship. When both groups are positioned on the same face of the cyclopentane ring, the molecule is designated as the cis-isomer. Conversely, when they are on opposite faces, it is known as the trans-isomer. Each of these diastereomers is chiral and therefore exists as a pair of non-superimposable mirror images called enantiomers.

Specifically, the trans-diastereomer consists of the (1R,2R) and (1S,2S) enantiomers, while the cis-diastereomer is composed of the (1R,2S) and (1S,2R) enantiomers. These stereoisomers possess distinct physical properties, such as different melting points and spectroscopic characteristics, which can be utilized for their separation and identification.

Conformational Analysis of the Cyclopentane and Aryloxy Moieties

The five-membered cyclopentane ring is not planar; it adopts puckered conformations to alleviate internal strain. The two primary conformations are the envelope, where one atom is out of the plane of the other four, and the twist or half-chair, where two adjacent atoms are displaced in opposite directions from the plane of the other three. The substituents attached to the ring play a significant role in determining the preferred conformation.

Preferred Conformations and Energy Minima

Furthermore, rotation around the C2-O bond of the phenoxy group is also a key conformational parameter. The molecule will adopt a conformation that minimizes steric clashes between the aromatic ring and the cyclopentane ring. Intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen of the phenoxy group can also play a role in stabilizing a particular conformation, leading to a well-defined energy minimum.

Influence of Substituents on Ring Dynamics and Rotational Barriers

The substituents on the cyclopentane ring affect its dynamic behavior, particularly the process of pseudorotation, which is a low-energy pathway for the interconversion of different envelope and twist conformations. The presence of the sizable 3-bromophenoxy group can increase the energy barrier for this process, leading to a more rigid ring system where certain conformations are more highly populated.

Similarly, the rotational barrier around the C-O bond connecting the cyclopentane ring to the aryloxy moiety is influenced by the steric and electronic interactions between the substituents. The size of the bromine atom on the phenyl ring and the presence of the adjacent hydroxyl group create a significant barrier to free rotation, resulting in preferred rotational isomers (rotamers).

Stereocontrol in Synthesis and Transformations

The synthesis of a single, desired stereoisomer of this compound necessitates the use of stereocontrolled synthetic methods. These strategies can be broadly categorized as either diastereoselective or enantioselective.

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over another. A common and effective method for achieving this in the case of 2-substituted cyclopentanols is through the ring-opening of a cyclopentene (B43876) oxide precursor. The nucleophilic attack on the epoxide ring generally proceeds with inversion of configuration, leading to a trans product.

For instance, the reaction of cyclopentene oxide with the nucleophile 3-bromophenoxide (generated from 3-bromophenol) is expected to predominantly yield the trans-2-(3-bromophenoxy)cyclopentan-1-ol. The stereochemical outcome is a direct result of the anti-periplanar arrangement required for the SN2-type ring-opening mechanism.

ReactantsMajor ProductStereochemical Outcome
Cyclopentene oxide, 3-Bromophenol (B21344)trans-2-(3-Bromophenoxy)cyclopentan-1-olThe nucleophile attacks the epoxide from the face opposite to the C-O bond, resulting in a trans arrangement of the substituents.

Enantioselective Approaches (e.g., Chiral Catalysis, Chiral Auxiliaries)

To obtain a single enantiomer of this compound, enantioselective strategies must be employed. These methods create a chiral environment during the reaction, favoring the formation of one enantiomer over its mirror image.

Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. For example, the asymmetric epoxidation of cyclopentene using a chiral catalyst system (such as the Sharpless asymmetric epoxidation) can produce an enantiomerically enriched cyclopentene oxide. Subsequent ring-opening with 3-bromophenol would then furnish an enantiomerically enriched trans-2-(3-bromophenoxy)cyclopentan-1-ol. Another strategy is the kinetic resolution of a racemic mixture of the final product, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated.

Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemistry of a subsequent reaction in a predictable manner. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be appended to a cyclopentene derivative to direct a diastereoselective transformation, such as an iodolactonization or an asymmetric hydroboration. Following the key stereodefining step, the auxiliary is removed to yield the desired enantiomerically pure product.

MethodDescriptionApplication Example
Chiral Catalysis Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer.Asymmetric dihydroxylation of cyclopentene followed by conversion of one hydroxyl group to the 3-bromophenoxy ether.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.Attachment of a chiral auxiliary to a cyclopentene carboxylic acid derivative to control the stereochemistry of an addition reaction across the double bond.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution and dynamic kinetic resolution are powerful techniques for the separation of enantiomers from a racemic mixture. While specific studies on this compound are not prevalent in the reviewed literature, established methodologies for analogous 2-substituted cyclopentanols and other cyclic alcohols provide a strong basis for potential synthetic routes.

Kinetic Resolution (KR)

Kinetic resolution operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. Lipase-catalyzed transesterification is a widely employed and effective method for the kinetic resolution of racemic alcohols.

For a racemic mixture of cis-2-(3-bromophenoxy)cyclopentan-1-ol, a potential kinetic resolution strategy would involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme would selectively acylate one enantiomer at a faster rate, leaving the other enantiomer in its unreacted alcohol form. The success of such a resolution is quantified by the enantiomeric ratio (E value), where a higher E value indicates better selectivity.

Illustrative Data for Potential Lipase-Catalyzed Kinetic Resolution:

EntryLipaseAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (ee %)E Value
1Candida antarctica Lipase B (CALB)Vinyl AcetateToluene~50>99>200
2Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateHexane~5095~150
3Candida rugosa Lipase (CRL)Ethyl ButyrateDiisopropyl Ether~5088~50

Note: The data in this table is illustrative and based on typical results for the kinetic resolution of similar 2-substituted cyclic alcohols. Specific experimental results for this compound may vary.

Dynamic Kinetic Resolution (DKR)

A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by integrating a racemization catalyst for the starting material with the kinetic resolution process. This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomeric product.

For this compound, a DKR could be achieved by combining a lipase-catalyzed acylation with a metal-based racemization catalyst. Ruthenium complexes, for instance, have been successfully used to racemize secondary alcohols under conditions compatible with enzymatic reactions.

Illustrative Data for Potential Chemoenzymatic Dynamic Kinetic Resolution:

EntryRacemization CatalystEnzymeAcyl DonorSolventYield (%)Enantiomeric Excess of Product (ee %)
1Shvo's Catalyst (a Ru complex)CALBIsopropenyl AcetateToluene>90>99
2[Ru(p-cymene)Cl₂]₂ / Racemization ligandPSLVinyl ButyrateDioxane~8597
3Zeolite Beta (as a solid acid catalyst)CALBEthyl AcetateMTBE~8095

Note: This table presents hypothetical data based on established DKR methodologies for structurally related alcohols. The performance of these systems for this compound would require experimental verification.

Chirality Transfer and Induction Phenomena

Chirality transfer and induction are fundamental concepts in asymmetric synthesis where the chirality of a starting material or a catalyst dictates the stereochemical outcome of a reaction.

Chirality Transfer

In the context of synthesizing this compound, chirality transfer would involve starting with an enantiomerically pure precursor that directs the formation of the new chiral centers. A plausible approach would be the stereoselective opening of an achiral epoxide, such as cyclopentene oxide, with 3-bromophenol catalyzed by a chiral catalyst. The chiral catalyst would form a complex with one of the reactants, leading to a transition state that favors the formation of one enantiomer of the product over the other.

Another strategy could involve the asymmetric epoxidation of cyclopentene using a chiral catalyst, followed by nucleophilic opening of the resulting chiral epoxide with 3-bromophenoxide. The stereochemistry of the final product would be directly related to the stereochemistry of the intermediate epoxide.

Asymmetric Induction

Asymmetric induction, or diastereoselective synthesis, involves the creation of a new chiral center under the influence of an existing one within the molecule. For instance, if a chiral auxiliary is attached to a cyclopentene derivative, the subsequent epoxidation or dihydroxylation of the double bond could proceed with high diastereoselectivity, influenced by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched this compound.

A hypothetical example could involve the reduction of a prochiral ketone, 2-(3-bromophenoxy)cyclopentan-1-one, using a chiral reducing agent. The chiral reagent would preferentially attack one face of the carbonyl group, leading to the formation of one diastereomer of the alcohol product in excess.

Illustrative Data for Potential Asymmetric Reduction:

EntryReducing Agent / CatalystSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess of Major Diastereomer (ee %)
1(R)-CBS Catalyst / BH₃·SMe₂2-(3-Bromophenoxy)cyclopentan-1-one95:598
2Noyori's Catalyst (Ru-BINAP-diamine) / H₂2-(3-Bromophenoxy)cyclopentan-1-one>99:1>99
3L-Selectride®2-(3-Bromophenoxy)cyclopentan-1-one90:10N/A (diastereoselective)

Note: The data provided in this table is illustrative, based on known asymmetric reductions of similar ketones. The actual stereochemical outcomes for 2-(3-bromophenoxy)cyclopentan-1-one would need to be determined experimentally.

Synthetic Utility and Broader Academic Applications of 2 3 Bromophenoxy Cyclopentan 1 Ol

Utilization as a Key Building Block in Multi-Step Synthesis

Organic building blocks are fundamental molecules that serve as the starting point for the construction of more complex chemical structures. For a molecule like 2-(3-Bromophenoxy)cyclopentan-1-ol, its utility as a building block would stem from the presence of multiple functional groups: a secondary alcohol, a bromoarene, and an ether linkage on a cyclopentane (B165970) scaffold.

Precursor for Substituted Cyclopentane Derivatives

The structure of this compound contains several reaction sites that could theoretically be exploited to generate a variety of substituted cyclopentane derivatives.

Alcohol Functionalization: The secondary hydroxyl group could undergo oxidation to the corresponding ketone, 2-(3-bromophenoxy)cyclopentan-1-one. This ketone could then serve as an electrophile in reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to introduce further complexity. Alternatively, the alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Aryl Bromide Chemistry: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the introduction of a wide range of substituents onto the aromatic ring.

Ether Linkage: While generally stable, the ether bond could potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI), which would yield 3-bromophenol (B21344) and a derivative of cyclopentane-1,2-diol.

The stereochemistry of the 1,2-disubstituted cyclopentane ring would also be a critical factor in its potential as a precursor, influencing the stereochemical outcome of subsequent reactions.

Application in Annulation Reactions and Ring Systems Construction

Annulation reactions are processes that involve the formation of a new ring onto an existing scaffold. The bifunctional nature of this compound could theoretically be leveraged for such transformations. For instance, a sequence involving functionalization of both the alcohol and the aryl bromide could lead to intramolecular cyclization, forming a new fused or bridged ring system.

An illustrative (though hypothetical) sequence might involve:

Oxidation of the alcohol to a ketone.

A palladium-catalyzed coupling reaction (e.g., Suzuki coupling with a boronic acid containing a tethered nucleophile) at the aryl bromide position.

An intramolecular reaction between the newly introduced nucleophile and the ketone to form a new heterocyclic or carbocyclic ring fused to the phenoxycyclopentane system.

Development of Novel Synthetic Methodologies

The unique arrangement of functional groups in this compound could make it a candidate for developing new synthetic methods.

Exploration of Catalytic Reactions Facilitated by its Structure

The proximity of the hydroxyl group to the phenoxy ether might allow it to act as a directing group in C-H activation reactions on the cyclopentane or aromatic ring, under appropriate catalytic conditions. For example, a transition metal catalyst could coordinate to the oxygen of the alcohol, positioning the metal center to selectively activate a nearby C-H bond for functionalization. This would enable the regio- and stereoselective introduction of new functional groups.

Design of Cascade and Domino Processes

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a powerful tool in modern synthesis. The structure of this compound is well-suited for the design of such processes.

A hypothetical cascade could be initiated at one functional group, with subsequent transformations triggered in a domino effect. For example, a reaction at the aryl bromide (like a Heck coupling) might generate a product that spontaneously undergoes an intramolecular cyclization involving the alcohol group. Such a process would rapidly build molecular complexity from a relatively simple starting material.

Scaffold for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. The scaffold of this compound would be an interesting platform for such investigations.

By systematically modifying different parts of the molecule, researchers could probe various electronic and steric effects:

Aromatic Substitution: Replacing the bromine atom with other substituents (electron-donating or electron-withdrawing groups) via cross-coupling reactions would allow for a systematic study of how the electronic properties of the aromatic ring influence the reactivity of the alcohol or the cyclopentane ring.

Stereochemistry: Synthesizing different stereoisomers (diastereomers and enantiomers) of this compound would enable studies on how the relative and absolute configuration of the substituents on the cyclopentane ring affects reaction rates and selectivity.

Cyclopentane Ring Modification: Introducing substituents on the cyclopentane ring itself would provide insights into steric effects on the reactivity of the existing functional groups.

These studies would contribute to a deeper fundamental understanding of reaction mechanisms and stereocontrol in substituted cyclopentane systems.

Analogous Applications in Chemical Synthesis

While the cyclopentane ring is a common structural motif in a variety of natural products, and numerous synthetic strategies have been developed for the construction of functionalized cyclopentanes, the specific role of 2-phenoxycyclopentanol derivatives as synthetic intermediates in the total synthesis of complex natural products is not extensively documented. General methodologies for the synthesis of cyclopentanol (B49286) and its derivatives exist, but their application as building blocks in the construction of intricate natural product scaffolds remains a specialized area of research.

Future investigations may yet uncover the utility of this compound or its analogs in the field of complex molecule synthesis. The presence of the bromophenoxy group offers potential for further functionalization, for instance, through cross-coupling reactions, which could be exploited in the assembly of more elaborate molecular architectures. However, at present, specific examples of such applications in the context of natural product synthesis are not reported in the peer-reviewed literature.

Future Research Directions and Perspectives for 2 3 Bromophenoxy Cyclopentan 1 Ol Research

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of structurally complex molecules like 2-(3-Bromophenoxy)cyclopentan-1-ol presents ongoing challenges in achieving high efficiency and stereoselectivity. Future research will likely focus on adopting cutting-edge synthetic methodologies to overcome these hurdles.

Photocatalysis , for instance, offers a powerful tool for the formation of C-C and C-O bonds under mild conditions. Visible-light-mediated reactions could enable novel disconnections for the synthesis of the cyclopentanol (B49286) core or the installation of the aryloxy group. For example, a photocatalytic [4+1] annulation strategy could be envisioned for the construction of the substituted cyclopentanol ring system.

Synthetic StrategyPotential Application in this compound SynthesisExpected Advantages
Photocatalysis Stereoselective construction of the cyclopentanol ring via radical-mediated annulation.Mild reaction conditions, high functional group tolerance, access to novel reaction pathways.
Flow Chemistry Telescoped multi-step synthesis from simple precursors.Improved reaction control, enhanced safety, higher throughput, and scalability.
Biocatalysis Enantioselective synthesis of the cyclopentanol moiety using engineered enzymes.High enantioselectivity, environmentally benign conditions, reduced use of protecting groups.

Advanced Mechanistic Probes and Real-Time Spectroscopic Investigations

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic routes. Future investigations into the formation and reactions of this compound will likely employ advanced spectroscopic techniques to gain real-time mechanistic insights.

Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a powerful tool for elucidating reaction mechanisms. For instance, operando Fourier-transform infrared (FTIR) or Raman spectroscopy could be used to monitor the formation of key intermediates in the synthesis of this compound, providing valuable information about the kinetics and mechanism of the etherification step. nih.govresearchgate.net This would allow for the direct observation of catalyst-substrate interactions and the identification of transient species that are not detectable by conventional analytical methods. wikipedia.org

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another technique that is expected to play a significant role in future mechanistic studies. nih.govrsc.orgmagritek.commpg.de By monitoring the reaction mixture directly in the NMR tube, it is possible to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. rsc.org For the synthesis of this compound, real-time NMR could be used to study the stereochemical course of the reaction and to identify any side reactions that may be occurring.

Spectroscopic TechniqueInformation Gained for this compound Research
Operando FTIR/Raman Spectroscopy Real-time monitoring of catalyst active sites and surface adsorbates during synthesis. Identification of transient intermediates in the C-O bond formation.
Real-time NMR Spectroscopy Detailed kinetic profiling of the reaction. In-situ structural elucidation of intermediates and products. Monitoring of stereochemical changes.
Mass Spectrometry-based Techniques Identification of reaction intermediates and byproducts. Elucidation of fragmentation pathways to confirm the structure.

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical synthesis. beilstein-journals.org For a target molecule like this compound, these computational approaches can accelerate the discovery of optimal synthetic routes and reaction conditions.

Furthermore, machine learning models can be trained to predict the outcome of chemical reactions with a high degree of accuracy. nih.govnih.gov This includes predicting the regioselectivity and stereoselectivity of reactions, which is particularly relevant for the synthesis of a chiral molecule like this compound. bohrium.comarxiv.org By using ML, researchers can screen a large number of potential catalysts, solvents, and other reaction parameters in silico, thereby reducing the need for extensive experimental optimization. ibm.comresearchgate.net

AI/ML ApplicationImpact on this compound Research
Retrosynthesis Planning Generation of novel and efficient synthetic routes. Prioritization of routes based on feasibility and cost.
Reaction Outcome Prediction Prediction of regioselectivity and stereoselectivity in key synthetic steps.
Reaction Condition Optimization In-silico screening of catalysts, solvents, and temperatures to maximize yield and selectivity.

Exploration of Unconventional Reactivity Pathways

Future research will also likely focus on exploring unconventional reactivity pathways to access this compound and its analogs. This could involve the development of novel catalytic systems that enable the activation of otherwise inert chemical bonds.

For instance, the development of new transition-metal catalysts could enable the direct C-H functionalization of the cyclopentane (B165970) ring, providing a more atom-economical route to substituted cyclopentanols. Similarly, novel methods for the activation of the C-Br bond in the bromophenoxy group could open up new possibilities for late-stage functionalization, allowing for the rapid synthesis of a library of derivatives with diverse properties. The use of transition-metal-free cross-coupling reactions is another area of interest, offering a more sustainable approach to the synthesis of aryloxy derivatives. nih.govnih.gov

Unconventional ReactivityPotential Synthetic Transformation
C-H Activation Direct functionalization of the cyclopentane ring to introduce substituents with high regioselectivity.
Novel Cross-Coupling Reactions Development of new catalytic systems for the formation of the C-O ether linkage under milder conditions.
Late-stage Functionalization Modification of the bromophenoxy group in the final steps of the synthesis to create a diverse range of analogs.

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